acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-
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Overview
Description
Acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic compound with a unique structure that includes a triazole ring, a methoxyphenyl group, and a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multiple steps. The process begins with the preparation of the triazole ring, which is then functionalized with the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions mentioned above are usually conducted under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
Acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: This compound shares the methoxyphenyl group but lacks the triazole and dibenzofuran moieties.
3-Amino-4-methoxyacetanilide: Similar in structure but differs in the functional groups attached to the aromatic ring.
Uniqueness
Acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- is unique due to its complex structure, which includes multiple functional groups and rings.
Properties
Molecular Formula |
C24H21N5O4S |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H21N5O4S/c1-31-15-9-7-14(8-10-15)23-27-28-24(29(23)25)34-13-22(30)26-18-12-20-17(11-21(18)32-2)16-5-3-4-6-19(16)33-20/h3-12H,13,25H2,1-2H3,(H,26,30) |
InChI Key |
PYANDMNKYNQAFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC |
Origin of Product |
United States |
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